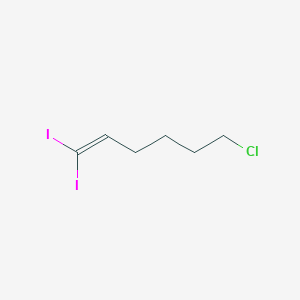
1-Hexene, 6-chloro-1,1-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexene, 6-chloro-1,1-diiodo- is an organic compound with the molecular formula C6H10ClI2 It is a derivative of 1-hexene, where the hydrogen atoms at the 6th position are replaced by a chlorine atom and two iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexene, 6-chloro-1,1-diiodo- can be synthesized through a multi-step process involving the halogenation of 1-hexene. One common method involves the following steps:
Halogenation of 1-Hexene: The initial step involves the addition of chlorine to 1-hexene to form 6-chloro-1-hexene. This reaction typically occurs under controlled conditions using chlorine gas and a suitable solvent.
Iodination: The next step involves the introduction of iodine atoms. This can be achieved through the reaction of 6-chloro-1-hexene with iodine and a suitable catalyst, such as copper(II) chloride, under specific conditions to yield 1-hexene, 6-chloro-1,1-diiodo-.
Industrial Production Methods
Industrial production of 1-hexene, 6-chloro-1,1-diiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexene, 6-chloro-1,1-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The double bond in 1-hexene, 6-chloro-1,1-diiodo- can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hexene, 6-hydroxy-1,1-diiodo-, while oxidation with potassium permanganate can produce 1-hexene, 6-chloro-1,1-diiodo-oxide.
Aplicaciones Científicas De Investigación
1-Hexene, 6-chloro-1,1-diiodo- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism by which 1-hexene, 6-chloro-1,1-diiodo- exerts its effects involves interactions with various molecular targets and pathways. The presence of chlorine and iodine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.
Comparación Con Compuestos Similares
1-Hexene, 6-chloro-1,1-diiodo- can be compared with other halogenated hexenes, such as:
6-Chloro-1-hexene: This compound contains only a chlorine atom at the 6th position and lacks the iodine atoms. It is less reactive compared to 1-hexene, 6-chloro-1,1-diiodo-.
6-Iodo-1-hexene: This compound contains only an iodine atom at the 6th position. It is more reactive than 6-chloro-1-hexene but less reactive than 1-hexene, 6-chloro-1,1-diiodo-.
1-Hexene, 6-chloro-1-iodo-: This compound contains both chlorine and iodine atoms but only one iodine atom. It has intermediate reactivity compared to the other compounds.
The uniqueness of 1-hexene, 6-chloro-1,1-diiodo- lies in its high reactivity due to the presence of both chlorine and two iodine atoms, making it a valuable compound for various chemical and industrial applications.
Propiedades
Número CAS |
823180-07-0 |
|---|---|
Fórmula molecular |
C6H9ClI2 |
Peso molecular |
370.40 g/mol |
Nombre IUPAC |
6-chloro-1,1-diiodohex-1-ene |
InChI |
InChI=1S/C6H9ClI2/c7-5-3-1-2-4-6(8)9/h4H,1-3,5H2 |
Clave InChI |
NJOYESDVWRMWIZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CC=C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


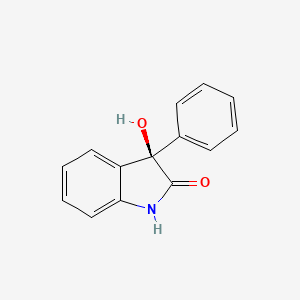
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
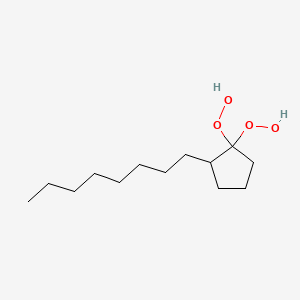
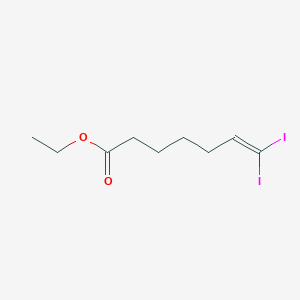

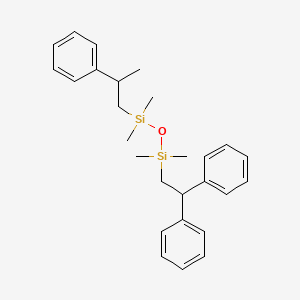

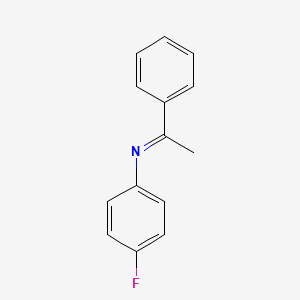


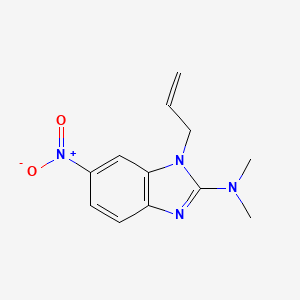
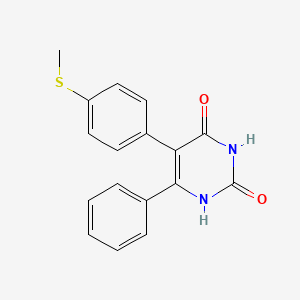
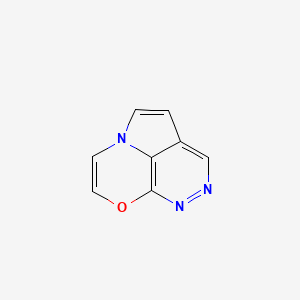
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
